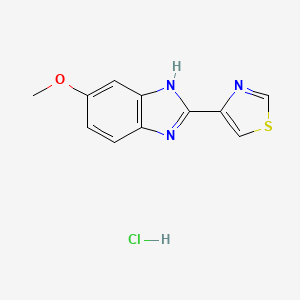
1,3-Dipalmitoyl-2-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used as a tracer in scientific research due to its stable isotope labeling properties .
Métodos De Preparación
The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the esterification of 3-chloro-1,2-propanediol with palmitic acid. The process includes several steps:
Synthesis of 3-chloro-1,2-propanediol: This can be achieved through the chlorination of glycerol.
Esterification: The 3-chloro-1,2-propanediol is then esterified with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form 1,3-dipalmitoyl-2-chloropropanediol.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the molecule through hydrogen-deuterium exchange reactions.
Análisis De Reacciones Químicas
1,3-Dipalmitoyl-2-chloropropanediol-d5 undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 1,3-dipalmitoyl-2-hydroxypropanediol.
Ester Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions to yield palmitic acid and 3-chloro-1,2-propanediol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Aplicaciones Científicas De Investigación
1,3-Dipalmitoyl-2-chloropropanediol-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping researchers understand the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Metabolic Studies: Employed in metabolic studies to track the metabolic pathways and identify metabolites in biological systems.
Lipid Research: Utilized in lipid research to study the metabolism and function of lipids in biological membranes.
Environmental Science: Used to trace the fate and transport of pollutants in environmental studies.
Mecanismo De Acción
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is primarily related to its role as a tracer. The deuterium atoms in the molecule allow it to be distinguished from non-labeled compounds using techniques such as mass spectrometry. This enables researchers to track the compound’s distribution and transformation in biological and environmental systems .
Comparación Con Compuestos Similares
1,3-Dipalmitoyl-2-chloropropanediol-d5 can be compared with other deuterium-labeled compounds, such as:
1,3-Dipalmitoyl-2-hydroxypropanediol-d5: Similar in structure but with a hydroxyl group instead of a chlorine atom.
1,3-Dipalmitoyl-2-bromopropanediol-d5: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
1,3-Dipalmitoyl-2-iodopropanediol-d5: Contains an iodine atom, making it more reactive in substitution reactions compared to the chlorine analog.
These comparisons highlight the unique properties of this compound, particularly its stability and suitability as a tracer in various research applications.
Propiedades
Número CAS |
1426395-62-1 |
|---|---|
Fórmula molecular |
C35H67ClO4 |
Peso molecular |
592.398 |
Nombre IUPAC |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Clave InChI |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Sinónimos |
Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)







